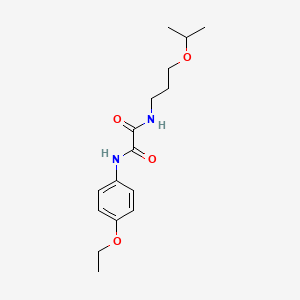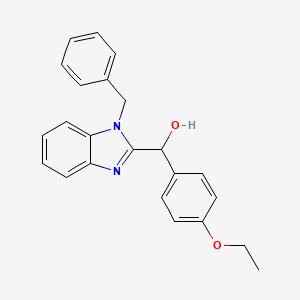
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol, also known as BBEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBEM is a benzimidazole derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been found to exhibit potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol is not fully understood, but it has been found to act on various molecular targets. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has several advantages for lab experiments, including its high purity and yield. However, there are limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been synthesized using various methods, including the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl chloride in the presence of potassium carbonate. Another method involves the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl bromide in the presence of potassium carbonate and copper powder. These methods have been found to yield this compound with high purity and yield.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-27-19-14-12-18(13-15-19)22(26)23-24-20-10-6-7-11-21(20)25(23)16-17-8-4-3-5-9-17/h3-15,22,26H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJDVCOQYOORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)
![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
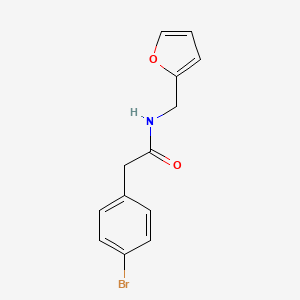
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride](/img/structure/B5017737.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)
![1-(4-methoxybenzyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5017774.png)
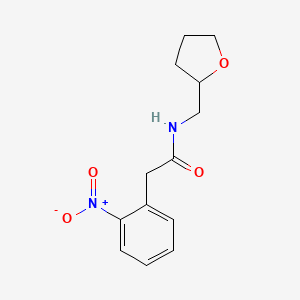
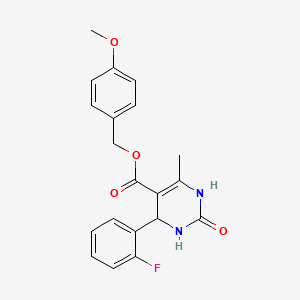
![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)
